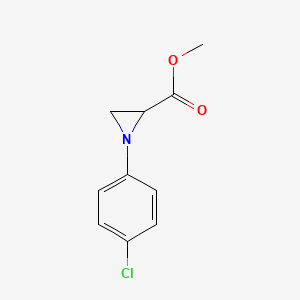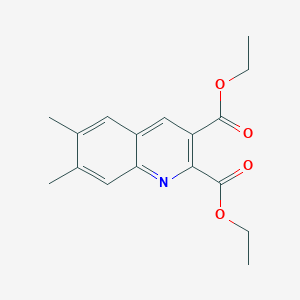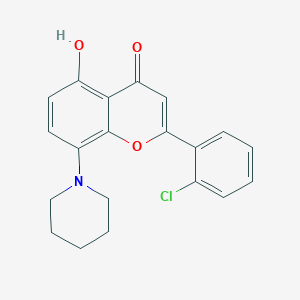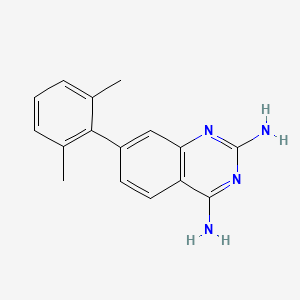
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods offer different advantages in terms of reaction conditions, yields, and scalability.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves optimizing these synthetic routes to achieve high yields and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly employed in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Applications De Recherche Scientifique
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: These compounds are used in the development of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine
- Quinazoline-2,4-diamine
- 5,6,7,8-Tetrahydro-2,4-quinazolinediamine
Uniqueness
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H16N4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
7-(2,6-dimethylphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16N4/c1-9-4-3-5-10(2)14(9)11-6-7-12-13(8-11)19-16(18)20-15(12)17/h3-8H,1-2H3,(H4,17,18,19,20) |
Clé InChI |
NRHOKJXSPMFZCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


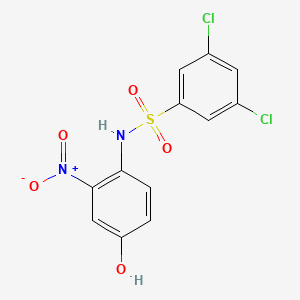

![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
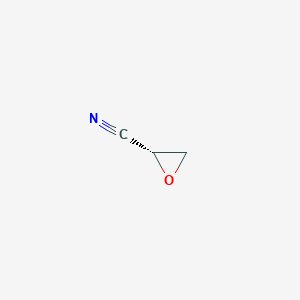
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)
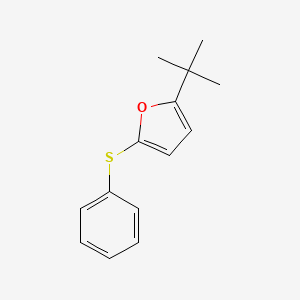
![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
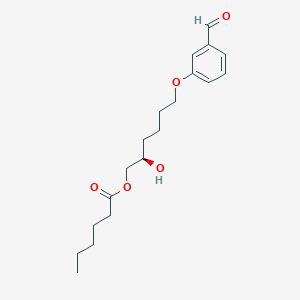
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
